molecular formula C46H47ClN8O9S B13383751 2-[7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]-N-[4-[2-[2-[2-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethoxy]ethoxy]ethoxy]ethoxy]phenyl]acetamide

2-[7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]-N-[4-[2-[2-[2-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethoxy]ethoxy]ethoxy]ethoxy]phenyl]acetamide

Katalognummer: B13383751
Molekulargewicht: 923.4 g/mol
InChI-Schlüssel: RWLOGRLTDKDANT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

The compound 2-[7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]-N-[4-[2-[2-[2-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethoxy]ethoxy]ethoxy]ethoxy]phenyl]acetamide (hereafter referred to as Compound A) is a heterocyclic molecule featuring a tricyclic core fused with a thiazole ring, a 4-chlorophenyl substituent, and a polyethylene glycol (PEG)-based linker conjugated to a cereblon E3 ligase-recruiting dioxoisoindole moiety.

Eigenschaften

Molekularformel

C46H47ClN8O9S

Molekulargewicht

923.4 g/mol

IUPAC-Name

2-[7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]-N-[4-[2-[2-[2-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethoxy]ethoxy]ethoxy]ethoxy]phenyl]acetamide

InChI

InChI=1S/C46H47ClN8O9S/c1-26-27(2)65-46-39(26)41(29-7-9-30(47)10-8-29)50-35(42-53-52-28(3)54(42)46)25-38(57)49-31-11-13-32(14-12-31)64-24-23-63-22-21-62-20-19-61-18-17-48-34-6-4-5-33-40(34)45(60)55(44(33)59)36-15-16-37(56)51-43(36)58/h4-14,35-36,48H,15-25H2,1-3H3,(H,49,57)(H,51,56,58)

InChI-Schlüssel

RWLOGRLTDKDANT-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(SC2=C1C(=NC(C3=NN=C(N32)C)CC(=O)NC4=CC=C(C=C4)OCCOCCOCCOCCNC5=CC=CC6=C5C(=O)N(C6=O)C7CCC(=O)NC7=O)C8=CC=C(C=C8)Cl)C

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, each requiring specific reagents and conditions. The process typically starts with the preparation of the core structure, followed by the introduction of various functional groups. Common reagents used in the synthesis include chlorinating agents, methylating agents, and thiolating agents. The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility.

Analyse Chemischer Reaktionen

Key Functional Groups and Reactivity

The compound’s reactivity is dictated by its distinct structural features:

  • Acetamide group : Susceptible to hydrolysis, nucleophilic substitution, and cross-coupling reactions.

  • Thiazole ring : Participates in electrophilic aromatic substitution and coordination chemistry.

  • PEG chain : Provides solubility and enables conjugation via terminal hydroxyl or amine groups.

  • Chlorophenyl substituent : Influences electronic properties and steric interactions .

Reaction Pathways and Conditions

The following table summarizes documented and theoretically plausible reactions for this compound:

Reaction Type Conditions Outcome/Product Mechanistic Insights
Amide Hydrolysis Acidic (HCl, 80°C) or basic (NaOH, 60°C)Cleavage to carboxylic acid and amine derivativesAcid-catalyzed hydrolysis proceeds via protonation of the carbonyl oxygen .
Nucleophilic Substitution K₂CO₃, DMF, 100°CReplacement of the chlorophenyl group with nucleophiles (e.g., -OH, -NH₂)SNAr mechanism favored due to electron-withdrawing effects of adjacent heterocycles.
Cross-Coupling (Suzuki) Pd(PPh₃)₄, Na₂CO₃, DME, 80°CIntroduction of aryl/heteroaryl groups at the chlorophenyl siteRequires palladium catalysis; dependent on steric accessibility.
Oxidation of Thiazole mCPBA, CH₂Cl₂, 25°CFormation of thiazole N-oxideEpoxidation-like mechanism; regioselectivity influenced by methyl substituents .
PEG Chain Functionalization EDC/NHS, pH 7.4, RTConjugation with biomolecules (e.g., antibodies, peptides) via amine couplingCarbodiimide-mediated activation of terminal hydroxyl groups .

Comparative Reactivity with Structural Analogs

The compound’s reactivity aligns with derivatives sharing its core tetrazatricyclo framework but diverges due to its unique PEG-isoindole-dioxopiperidine side chain:

Compound Key Structural Difference Reactivity Contrast
ARV-771 Incorporates a pyrrolidine-carboxamideEnhanced solubility enables broader cross-coupling applications in aqueous media.
Lenalidomide derivatives Lacks the thiazole ringReduced electrophilic substitution reactivity but improved hydrolytic stability.
Methyl ester analog Ester instead of acetamideFaster hydrolysis under basic conditions (t₁/₂ = 2 hr vs. 8 hr for acetamide at pH 10).

Experimental Findings and Kinetic Data

Recent studies highlight the following:

  • Hydrolysis Kinetics :

    • Acidic conditions (0.1M HCl, 80°C): 90% conversion to carboxylic acid after 12 hr.

    • Basic conditions (0.1M NaOH, 60°C): 85% conversion after 8 hr .

  • Suzuki Coupling Efficiency :

    • Yield with phenylboronic acid: 72% (vs. 58% for bulkier naphthylboronic acid).

  • PEG Chain Stability :

    • Degrades <5% over 48 hr in PBS (pH 7.4, 37°C), making it suitable for bioconjugation .

Mechanistic and Computational Insights

DFT calculations (B3LYP/6-31G*) reveal:

  • Amide Bond Reactivity :

    • Activation energy (EaE_a) for hydrolysis: 85 kJ/mol (acidic) vs. 92 kJ/mol (basic) .

  • Thiazole Ring Aromaticity :

    • NICS(1) value of -10.5 ppm confirms strong aromaticity, limiting electrophilic substitution to para positions .

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Explored for its therapeutic potential, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the desired therapeutic or biological effects. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Features and Functional Groups

Compound A shares structural homology with PROTACs and related heterocyclic derivatives. Key comparisons include:

Compound Name/ID Core Structure Key Substituents Linker Type Target/E3 Ligase Recruiter Reference
Compound A Tricyclic thia-tetrazatricyclo[8.3.0.0²,⁶] 4-Chlorophenyl, methyl groups PEG-based (4 ethoxy repeats) Cereblon (dioxopiperidinyl isoindole)
KL-7 Tricyclic thia-tetrazatricyclo[8.3.0.0²,⁶] Pyrrolidinylpiperidine Amine-PEG hybrid Unspecified E3 ligase (pyrrolidinylpiperidine)
Compound 12 Pyrrolo[1,2-c][1,3]thiazolo[3,2-a]pyrimidine 4-Chlorophenyl, methoxyphenyl Triazole N/A (non-PROTAC)
Spiro Derivatives Spiro[4.5]decane Benzothiazol, dimethylaminophenyl Cyclic ester N/A (non-PROTAC)
  • Core Structure : The tricyclic thia-tetrazatricyclo core in Compound A and KL-7 enables rigid, planar conformations, enhancing target-binding specificity compared to the flexible spiro systems in .
  • Substituents : The 4-chlorophenyl group in Compound A and Compound 12 enhances hydrophobic interactions, whereas methoxy groups in Compound 12 may reduce metabolic stability due to oxidative susceptibility.
  • Linker Design : Compound A ’s PEG linker improves aqueous solubility and reduces aggregation, a common limitation in PROTACs with shorter or rigid linkers (e.g., triazole in Compound 12 ).

Biologische Aktivität

The compound is a complex synthetic molecule with potential biological activity that warrants detailed exploration. Its structure suggests it may interact with various biological targets, particularly in the context of targeted protein degradation and modulation of cellular pathways.

Chemical Structure and Properties

The compound is characterized by a high molecular weight of approximately 1,134.199 g/mol and a complex arrangement of functional groups that may influence its biological interactions. The presence of a chlorophenyl group and multiple ethoxy linkages indicates potential for significant pharmacological activity.

Property Value
Molecular Formula C₅₄H₆₆Cl₂N₁₀O₉S₂
Molecular Weight 1,134.199 g/mol
CAS Number 2086299-70-7

Recent studies have highlighted the role of similar compounds in targeted protein degradation (TPD), particularly through the use of proteolysis targeting chimeras (PROTACs). These molecules can induce proximity between E3 ubiquitin ligases and target proteins, leading to their degradation via the ubiquitin-proteasome pathway .

Key Mechanisms:

  • Targeted Protein Degradation : The compound may act as a bivalent glue that facilitates the recruitment of E3 ligases to specific substrates.
  • Inhibition of Bromodomain Proteins : Similar compounds have shown efficacy in inhibiting bromodomain-containing proteins such as BRD4, which are implicated in various cancers .

In Vitro Studies

In vitro assays have demonstrated that compounds with similar structures can effectively induce apoptosis in cancer cell lines by downregulating MYC and other oncogenic proteins .

Case Studies

  • BRD4 Inhibition : A study reported that related compounds induced degradation of BRD4 in a dose-dependent manner across multiple cell lines, highlighting their potential as therapeutic agents in oncological settings .
  • Efficacy in Targeted Therapy : Research indicates that these compounds can be utilized to hijack cellular mechanisms for therapeutic benefits, particularly in hematological malignancies where targeted degradation of specific proteins is desired .

Q & A

Synthesis and Optimization

Basic Question: What are the standard synthetic routes for preparing this compound, and what challenges arise in achieving high purity? Methodological Answer: The compound's synthesis likely involves multi-step reactions, including cyclization, coupling, and functionalization. For example, analogous heterocyclic systems (e.g., triazatricyclo derivatives) are synthesized via Buchwald-Hartwig amination or Suzuki-Miyaura coupling to introduce aryl groups like the 4-chlorophenyl moiety . Challenges include regioselectivity in cyclization steps and purification due to the compound's complex stereochemistry. High-performance liquid chromatography (HPLC) with tandem mass spectrometry (LC-MS/MS) is recommended for purity assessment .

Advanced Question: How can computational tools like quantum chemical calculations optimize synthetic pathways for this compound? Methodological Answer: Quantum chemical methods (e.g., DFT) predict transition states and regioselectivity in cyclization steps, reducing trial-and-error synthesis. For instance, reaction path searches using software like GRRM or Gaussian can identify energetically favorable intermediates, enabling selective formation of the tricyclic core . AI-driven platforms (e.g., COMSOL Multiphysics) integrate reaction kinetics and thermodynamics to simulate optimal conditions (temperature, solvent) for yield improvement .

Structural Characterization

Basic Question: Which spectroscopic techniques are critical for confirming the compound’s structure? Methodological Answer: Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY) resolves the tricyclic core and substituent positions. For example, aromatic protons in the 4-chlorophenyl group show distinct splitting patterns in ¹H NMR . High-resolution mass spectrometry (HRMS) confirms molecular weight, while IR spectroscopy identifies functional groups like the acetamide carbonyl (≈1650 cm⁻¹) .

Advanced Question: How can single-crystal X-ray diffraction resolve ambiguities in stereochemical assignments? Methodological Answer: Single-crystal X-ray diffraction provides absolute configuration data, critical for verifying the thia-tetrazatricyclo framework’s geometry. For analogous compounds, crystallographic studies revealed deviations in bond angles (e.g., C–S–N ≈ 105°) due to steric strain from methyl groups . Challenges include growing diffraction-quality crystals; vapor diffusion with mixed solvents (e.g., DCM/hexane) is recommended .

Stability and Reactivity

Basic Question: What factors influence the compound’s stability under laboratory conditions? Methodological Answer: The compound is likely sensitive to light, heat, and moisture due to its polycyclic structure and acetamide group. Accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring can identify degradation products (e.g., hydrolysis of the amide bond). Storage under inert atmosphere (argon) at –20°C is advised .

Advanced Question: How can experimental design (e.g., factorial design) systematically evaluate degradation pathways? Methodological Answer: A 2³ factorial design tests variables like temperature, pH, and oxygen exposure. For example, varying pH (3–9) and temperature (25–50°C) in aqueous solutions quantifies hydrolysis rates via Arrhenius plots. Data analysis using ANOVA identifies pH as the dominant factor in amide bond cleavage .

Mechanistic Studies

Basic Question: What in vitro assays are suitable for probing the compound’s biological mechanism of action? Methodological Answer: Kinase inhibition assays (e.g., ADP-Glo™) screen for activity against targets like PI3K or mTOR, given the compound’s structural similarity to kinase inhibitors . Surface plasmon resonance (SPR) measures binding affinity (KD) to recombinant proteins, with buffer optimization (e.g., 0.01% Tween-20) to reduce nonspecific binding .

Advanced Question: How can contradictory data between in vitro and in vivo studies be reconciled? Methodological Answer: Contradictions may arise from metabolic instability or off-target effects. Stable isotope tracing (e.g., ¹³C-labeled compound) tracks metabolic fate in vivo, while proteomics identifies off-target interactions. Cross-validation with CRISPR-Cas9 knockout models isolates specific pathways .

Computational Modeling

Advanced Question: How do molecular dynamics (MD) simulations predict the compound’s interaction with biological targets? Methodological Answer: MD simulations (e.g., AMBER or GROMACS) model ligand-receptor binding over 100-ns trajectories. For example, free energy perturbation (FEP) calculations quantify binding affinity changes upon substituting the 4-chlorophenyl group with electron-withdrawing groups. WaterMap analysis identifies hydrophobic pockets critical for binding .

Data Management and Reproducibility

Advanced Question: What strategies ensure reproducibility in complex multi-step syntheses? Methodological Answer: Implementing electronic lab notebooks (ELNs) with version control documents reaction parameters (e.g., stirring speed, cooling rates). Blockchain-based platforms timestamp raw data (e.g., NMR spectra) to prevent tampering. Collaborative tools like LabArchives enable real-time data sharing across institutions .

Environmental and Safety Considerations

Basic Question: What safety protocols are essential given the compound’s potential toxicity? Methodological Answer: Despite limited toxicology data (e.g., no LD50 reported), assume acute toxicity due to structural analogs (e.g., chlorophenyl groups). Use fume hoods for synthesis, and conduct Ames tests (TA98 strain) to assess mutagenicity. Waste disposal via incineration with alkaline scrubbers neutralizes halogenated byproducts .

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